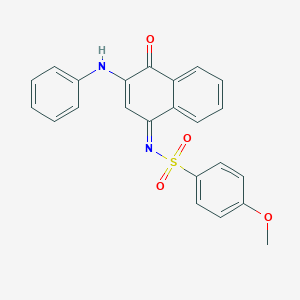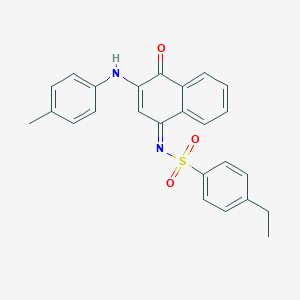![molecular formula C25H21NO3S2 B281364 2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as DMSON and belongs to the class of naphthalene sulfonamide derivatives. DMSON has been found to possess interesting biochemical and physiological properties that make it a promising candidate for further research.
作用机制
The mechanism of action of DMSON is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. DMSON has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anticancer activity of DMSON. DMSON has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMSON has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. DMSON has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, DMSON has been found to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial applications.
实验室实验的优点和局限性
DMSON has several advantages for use in lab experiments. It is a synthetic compound with high purity, which allows for consistent and reproducible results. DMSON is also relatively stable and can be stored for extended periods of time. However, DMSON has some limitations for use in lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Additionally, DMSON may have limited solubility in certain solvents, which may affect its ability to be used in certain assays.
未来方向
There are several future directions for research on DMSON. One potential direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to explore its potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as arthritis. Additionally, further research is needed to elucidate the mechanism of action of DMSON and to identify its molecular targets.
合成方法
The synthesis of DMSON involves the reaction of 3-[(4-methylphenyl)sulfanyl]-1-(2-naphthyl)prop-2-en-1-one and benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is purified by column chromatography. This method has been reported to yield DMSON in good yields and high purity.
科学研究应用
DMSON has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DMSON has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.
属性
分子式 |
C25H21NO3S2 |
|---|---|
分子量 |
447.6 g/mol |
IUPAC 名称 |
(NE)-2,5-dimethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H21NO3S2/c1-16-9-12-19(13-10-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-14-17(2)8-11-18(24)3/h4-15H,1-3H3/b26-22+ |
InChI 键 |
ZFRALANELFGRLF-XTCLZLMSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=C(C=CC(=C3)C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4C2=O |
规范 SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)

![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)